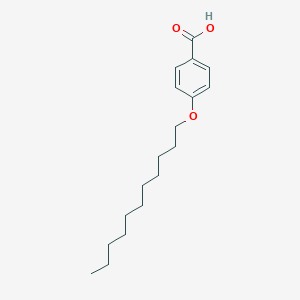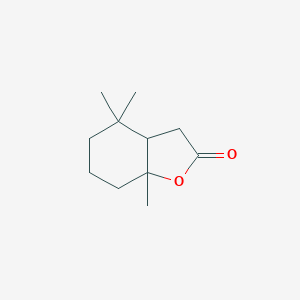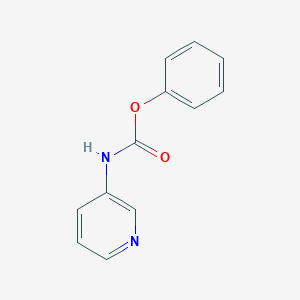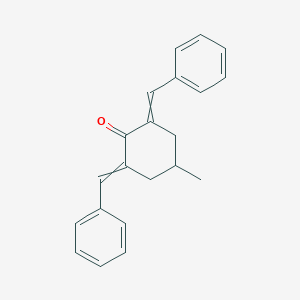
2,6-Dibenzylidene-4-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibenzylidene-4-methylcyclohexan-1-one, also known as DBM, is a yellow crystalline compound with a molecular formula of C20H18O. It is widely used in scientific research due to its unique properties, such as its ability to act as a chelating agent and its potential as a fluorescent probe. In
作用機序
The mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexan-1-one is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can affect the activity of enzymes and other proteins that require metal ions for their function. 2,6-Dibenzylidene-4-methylcyclohexan-1-one has also been shown to have antioxidant properties, which may contribute to its biological effects.
生化学的および生理学的効果
2,6-Dibenzylidene-4-methylcyclohexan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to protect against oxidative stress. 2,6-Dibenzylidene-4-methylcyclohexan-1-one has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2,6-Dibenzylidene-4-methylcyclohexan-1-one in lab experiments is its ability to selectively bind to metal ions. This property allows for the development of highly specific assays for the detection of metal ions in biological samples. However, one limitation of using 2,6-Dibenzylidene-4-methylcyclohexan-1-one is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 2,6-Dibenzylidene-4-methylcyclohexan-1-one. One area of interest is the development of new fluorescent sensors for the detection of metal ions in living cells and tissues. Another area of interest is the development of new catalysts based on 2,6-Dibenzylidene-4-methylcyclohexan-1-one complexes. Finally, the potential therapeutic applications of 2,6-Dibenzylidene-4-methylcyclohexan-1-one, such as in the treatment of cancer and inflammatory diseases, warrant further investigation.
Conclusion
In conclusion, 2,6-Dibenzylidene-4-methylcyclohexan-1-one is a versatile compound with a wide range of scientific research applications. Its ability to selectively bind to metal ions and its potential as a fluorescent probe make it a valuable tool in many areas of research. Further research is needed to fully understand the mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexan-1-one and to explore its potential therapeutic applications.
合成法
The synthesis of 2,6-Dibenzylidene-4-methylcyclohexan-1-one involves the reaction between benzaldehyde and cyclohexanone in the presence of a catalyst. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, and requires careful temperature control to avoid unwanted side reactions. The yield of 2,6-Dibenzylidene-4-methylcyclohexan-1-one can be improved by using a higher concentration of reactants or by using a more efficient catalyst.
科学的研究の応用
2,6-Dibenzylidene-4-methylcyclohexan-1-one has a wide range of scientific research applications, including as a chelating agent, fluorescent probe, and catalyst. As a chelating agent, 2,6-Dibenzylidene-4-methylcyclohexan-1-one can selectively bind to metal ions, such as copper, iron, and zinc, and form stable complexes. These complexes can be used in a variety of applications, such as in catalysis and in the detection of metal ions in biological samples.
As a fluorescent probe, 2,6-Dibenzylidene-4-methylcyclohexan-1-one can be used to detect the presence of metal ions in biological samples. When 2,6-Dibenzylidene-4-methylcyclohexan-1-one binds to a metal ion, it undergoes a conformational change that results in an increase in fluorescence intensity. This property has been used to develop fluorescent sensors for the detection of metal ions in living cells and tissues.
特性
CAS番号 |
19186-11-9 |
|---|---|
製品名 |
2,6-Dibenzylidene-4-methylcyclohexan-1-one |
分子式 |
C21H20O |
分子量 |
288.4 g/mol |
IUPAC名 |
2,6-dibenzylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3 |
InChIキー |
GGQPRMNUBBOBJE-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
正規SMILES |
CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
同義語 |
2,6-Dibenzylidene-4-methylcyclohexanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



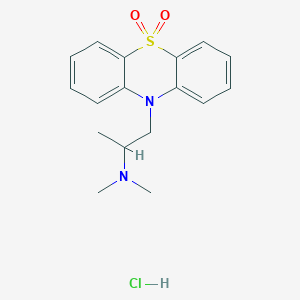
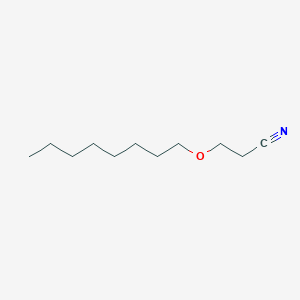

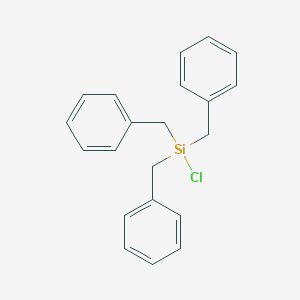
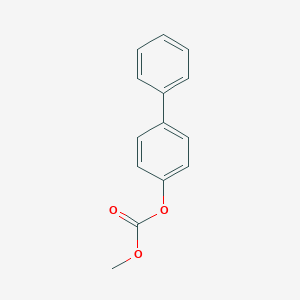
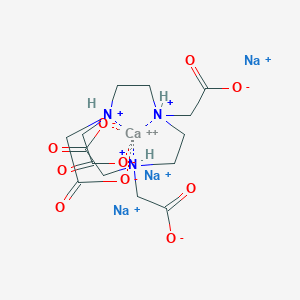
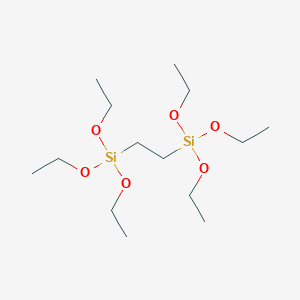
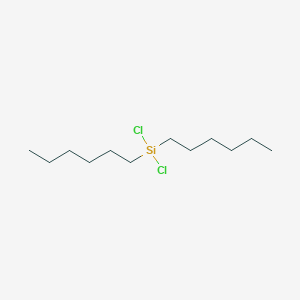
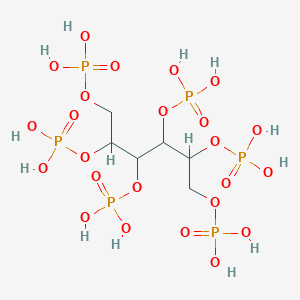
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
